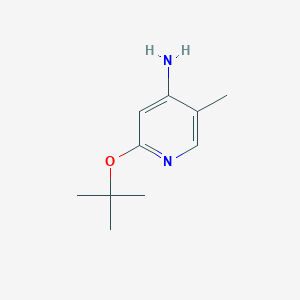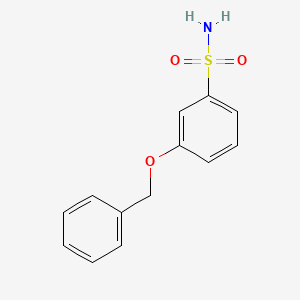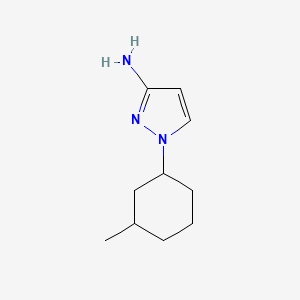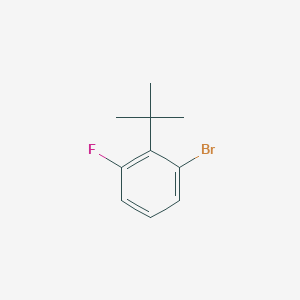
4,5-Dihydroxy-2,2-dimethylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-2,2-dimethylpentanal: is an organic compound that belongs to the class of aldehydes. It features a carbonyl group (C=O) at the end of its carbon chain, making it an aldehyde. The compound also contains two hydroxyl groups (-OH) attached to the fourth and fifth carbon atoms, and two methyl groups (-CH3) attached to the second carbon atom. This unique structure gives it distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From D-Ribose: One method involves the synthesis of 4,5-dihydroxy-2,2-dimethylpentanal from D-ribose.
From Organometallic Intermediates: Another method involves the use of organometallic intermediates, such as organolithium reagents, followed by treatment with borate to yield the intermediate boronate, and an acidic work-up to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4,5-Dihydroxy-2,2-dimethylpentanal can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 4,5-Dihydroxy-2,2-dimethylpentanal is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and study reaction mechanisms.
Biology: The compound is structurally related to molecules involved in bacterial quorum sensing, such as (S)-4,5-dihydroxy-2,3-pentanedione (DPD). It can be used to study bacterial communication and develop new antibacterial agents .
Medicine: Research on analogs of this compound has shown potential in developing vaccine adjuvants. These compounds can enhance the immune response to vaccines .
Industry: The compound can be used in the development of new materials and chemical processes. Its unique structure makes it a valuable intermediate in various industrial applications.
Mechanism of Action
The mechanism of action of 4,5-dihydroxy-2,2-dimethylpentanal involves its ability to undergo various chemical reactions due to the presence of hydroxyl and carbonyl groups. For example, in the presence of coenzyme B12-dependent diol dehydratase, it can be converted into corresponding aldehydes and water through a radical mechanism . This involves the homolysis of the Co–C bond, leading to the formation of a radical intermediate, which then undergoes further transformations.
Comparison with Similar Compounds
4,5-Dihydroxy-2,3-pentanedione (DPD): Structurally similar, involved in bacterial quorum sensing.
2,2-Dimethylpentanal: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
Propane-1,2-diol: A simpler diol that can undergo similar oxidation reactions.
Uniqueness: 4,5-Dihydroxy-2,2-dimethylpentanal is unique due to the presence of both hydroxyl and carbonyl groups, along with two methyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
4,5-dihydroxy-2,2-dimethylpentanal |
InChI |
InChI=1S/C7H14O3/c1-7(2,5-9)3-6(10)4-8/h5-6,8,10H,3-4H2,1-2H3 |
InChI Key |
YIYUIKHIDFTIHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(CO)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13288129.png)

![2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B13288139.png)
![3-[(1-Phenylpropyl)amino]propan-1-ol](/img/structure/B13288142.png)

![3-((Benzo[b]thiophen-3-ylmethyl)amino)propan-1-ol](/img/structure/B13288170.png)
![2-[5-(Propan-2-yl)-1,2-oxazol-4-yl]ethan-1-amine](/img/structure/B13288175.png)
![1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene](/img/structure/B13288179.png)

![(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol](/img/structure/B13288187.png)
![4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13288193.png)
![(Butan-2-yl)[(3,4-dibromophenyl)methyl]amine](/img/structure/B13288205.png)
![(5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine](/img/structure/B13288206.png)

